molecular formula C5H3F2NO2S B2902819 3-Fluoropyridine-2-sulfonyl fluoride CAS No. 1934392-94-5

3-Fluoropyridine-2-sulfonyl fluoride

Cat. No.: B2902819
CAS No.: 1934392-94-5
M. Wt: 179.14
InChI Key: MWNRNIKBDRTGSI-UHFFFAOYSA-N
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Description

3-Fluoropyridine-2-sulfonyl fluoride is a fluorinated pyridine derivative featuring a sulfonyl fluoride (-SO₂F) group at the 2-position and a fluorine atom at the 3-position of the pyridine ring. This compound belongs to a class of sulfonyl fluorides, which are widely recognized for their high reactivity, particularly in SuFEx (Sulfur-Fluoride Exchange) click chemistry, enabling covalent bond formation with nucleophiles like amines and alcohols .

Properties

IUPAC Name

3-fluoropyridine-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2NO2S/c6-4-2-1-3-8-5(4)11(7,9)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNRNIKBDRTGSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)S(=O)(=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoropyridine-2-sulfonyl fluoride typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature, which yields 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with sulfonyl fluoride reagents to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale fluorination processes using fluorinating agents such as sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF . These methods are designed to be efficient and scalable, allowing for the production of significant quantities of the compound for various applications.

Comparison with Similar Compounds

Key Observations:

Sulfonyl Fluoride vs. Triflate :

  • The sulfonyl fluoride group (-SO₂F) in this compound exhibits higher stability and slower hydrolysis compared to triflate (-OSO₂CF₃) groups, which are superior leaving groups in SN2 reactions .
  • Sulfonyl fluorides are preferred in covalent inhibitor design due to their selective reactivity with biological nucleophiles (e.g., serine in enzymes) .

Fluorine Substitution Effects: A fluorine atom at the 3-position on the pyridine ring (as in the target compound) induces electron-withdrawing effects, increasing the electrophilicity of the adjacent sulfonyl fluoride group. This contrasts with 5-fluoropyridine derivatives (e.g., Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate), where fluorine’s meta-position reduces direct electronic effects on the sulfonyl group .

Trifluoromethyl vs. Sulfonyl Fluoride :

  • Trifluoromethyl (-CF₃) groups (e.g., in 3-trifluoromethylpyridine) enhance lipophilicity and metabolic stability in drug candidates but lack the covalent reactivity of sulfonyl fluorides .

Biological Activity

3-Fluoropyridine-2-sulfonyl fluoride (FPSF) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and reactivity. This article explores the biological activity of FPSF, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

FPSF features a pyridine ring substituted with a fluorine atom and a sulfonyl fluoride group, which contributes to its electrophilic nature. The sulfonyl fluoride moiety is known for its ability to form covalent bonds with nucleophiles, making it a valuable tool in chemical biology.

The biological activity of FPSF primarily stems from its ability to interact with various molecular targets through covalent modification. The sulfonyl fluoride group reacts with nucleophilic amino acid side chains such as serine, cysteine, and lysine, leading to the inhibition of specific enzymes and proteins. This reactivity allows FPSF to probe enzyme binding sites effectively, facilitating the study of enzyme functions and the development of inhibitors.

Biological Applications

  • Enzyme Inhibition : FPSF has been investigated for its potential as an enzyme inhibitor. The compound's ability to covalently modify active site residues enhances its effectiveness against serine proteases and other enzymes critical in metabolic pathways.
  • Drug Development : FPSF serves as a building block in the synthesis of fluorinated pharmaceuticals, which often exhibit improved pharmacokinetic properties. The incorporation of fluorine can enhance metabolic stability and bioavailability.
  • Chemical Probes : FPSF is utilized as a reactive probe in chemoproteomics, allowing researchers to identify novel protein targets and study protein interactions in live cells.

Case Studies

  • Inhibition of Carbonic Anhydrases : Research has shown that sulfonyl fluorides can selectively inhibit human carbonic anhydrases (hCA), which are vital for maintaining acid-base balance in tissues. FPSF was tested against various hCA isoforms, demonstrating potent inhibitory effects, particularly on hCA II and hCA IX .
  • Profiling Sulfur(VI) Fluorides : A comprehensive study profiled various sulfur(VI) fluorides, including FPSF, highlighting their reactivity with amino acid side chains. The findings indicated that FPSF could effectively modify lysine and serine residues, providing insights into its potential applications in targeted therapy .
  • Covalent Capture Studies : FPSF was employed in live-cell experiments to capture kinases involved in cell signaling pathways. This approach allowed for the identification of specific kinases that interact with FPSF, revealing its utility in studying kinase dynamics .

Data Table: Biological Activity Summary

Activity Target Effect Reference
Enzyme InhibitionHuman Carbonic AnhydrasesPotent inhibition
Reactive ProbeVarious KinasesCovalent modification
Drug DevelopmentFluorinated PharmaceuticalsEnhanced stability

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